Ethyl 2-bromopropionate-d3

Catalog No.
S15749165
CAS No.
M.F
C5H9BrO2
M. Wt
184.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromopropionate-d3

Product Name

Ethyl 2-bromopropionate-d3

IUPAC Name

ethyl 2-bromo-3,3,3-trideuteriopropanoate

Molecular Formula

C5H9BrO2

Molecular Weight

184.05 g/mol

InChI

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/i2D3

InChI Key

ARFLASKVLJTEJD-BMSJAHLVSA-N

Canonical SMILES

CCOC(=O)C(C)Br

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC)Br

Ethyl 2-bromopropionate-d3 is a deuterated organic compound with the molecular formula C5_5H9_9BrO2_2. It is a colorless to slightly yellow liquid characterized by a strong, pungent odor. The compound is primarily utilized as an intermediate in organic synthesis, especially in the pharmaceutical and agrochemical industries. Its unique deuterium labeling enhances its utility in various scientific research applications, particularly in metabolic studies and drug development.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide and sodium methoxide, typically conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
  • Reduction: This compound can be reduced to form ethyl 2-propionate using reducing agents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
  • Oxidation: Ethyl 2-bromopropionate-d3 can be oxidized to yield 2-bromopropionic acid using agents like potassium permanganate or chromium trioxide.

These reactions underscore the compound's versatility and reactivity, making it valuable in synthetic organic chemistry.

The biological activity of Ethyl 2-bromopropionate-d3 is notable due to its application in pharmacological studies. The presence of deuterium alters the compound's metabolic pathways, influencing its pharmacokinetics and the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. This modification can lead to improved therapeutic outcomes by enhancing drug stability and reducing metabolic rates . Additionally, it serves as a tracer in metabolic studies to investigate the incorporation of deuterated compounds into biological systems.

The synthesis of Ethyl 2-bromopropionate-d3 involves a multi-step process:

  • Bromination: Propionic acid is reacted with bromine in the presence of a catalyst such as red phosphorus to produce 2-bromopropionic acid.
  • Esterification: The resulting 2-bromopropionic acid is then esterified with deuterated ethanol (ethanol-d6) to yield Ethyl 2-bromopropionate-d3.

This method highlights the importance of using deuterated reagents for synthesizing labeled compounds.

Ethyl 2-bromopropionate-d3 has diverse applications across various fields:

  • Organic Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules .
  • Pharmacology: The compound is instrumental in developing deuterated drugs with enhanced pharmacokinetic profiles, potentially leading to better therapeutic efficacy .
  • Biological Research: It is used in metabolic studies to trace the transformation of deuterium-labeled compounds within biological systems, aiding in understanding metabolic pathways .
  • Industrial

The mechanism of action for Ethyl 2-bromopropionate-d3 involves interactions with various molecular targets. The incorporation of deuterium can influence enzymatic reactions' rates, thereby affecting drug metabolism and efficacy. This property makes it a valuable tool for studying drug interactions and metabolic processes within cells .

Ethyl 2-bromopropionate-d3 can be compared with several similar compounds:

  • Ethyl 2-bromopropionate: The non-deuterated version shares similar chemical properties but exhibits different pharmacokinetic behaviors due to the absence of deuterium.
  • Methyl 2-bromopropionate: A methyl ester analog that has slightly different reactivity and applications compared to Ethyl 2-bromopropionate-d3.
  • Ethyl 3-bromopropionate: A positional isomer where the bromine atom is located on the third carbon instead of the second, resulting in different chemical behavior and uses.

Uniqueness

The uniqueness of Ethyl 2-bromopropionate-d3 lies in its deuterium labeling, which provides distinct advantages for scientific research. This feature enhances its utility in studying metabolic pathways and developing drugs with improved pharmacokinetic profiles, setting it apart from its non-deuterated counterparts and other similar compounds .

Compound NameMolecular FormulaKey Features
Ethyl 2-bromopropionateC5_5H9_9BrO2_2Non-deuterated version
Methyl 2-bromopropionateC5_5H9_9BrO2_2Methyl ester analog
Ethyl 3-bromopropionateC5_5H9_9BrO2_2Positional isomer
Ethyl 2-bromopropionate-d3C5_5H9_9BrO2_2Deuterated version with unique properties

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

182.99742 g/mol

Monoisotopic Mass

182.99742 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-15

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